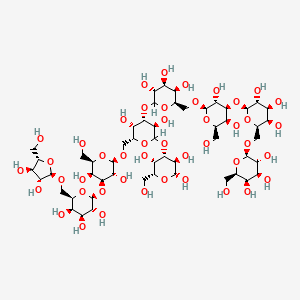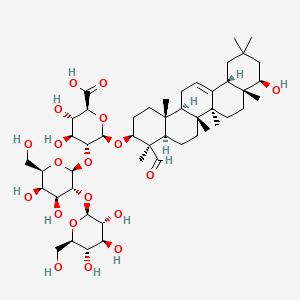
SB 269970 Hydrochlorid
Übersicht
Beschreibung
- SB-269970 Hydrochlorid, auch bekannt als SB-269970A, ist eine Forschungschemikalie, die von GlaxoSmithKline entwickelt wurde. Es wird vermutet, dass es als selektiver 5-HT7-Rezeptor-Antagonist (EC50 = 1,25 nM) oder möglicherweise als inverser Agonist wirkt.
- Die Struktur der Verbindung besteht aus einem Pyrrolidinring mit einer Sulfonylgruppe und einem Hydroxyphenylrest.
- SB-269970 Hydrochlorid wird in wissenschaftlichen Studien verwendet, um die 5-HT7-Rezeptoren zu untersuchen, die eine Rolle in der Gehirnfunktion (z. B. Hippocampus, Thalamus) und der Regulierung der Dopaminausschüttung im ventralen Tegmentalbereich spielen.
Herstellungsmethoden
- Synthesewege für SB-269970 Hydrochlorid sind nicht weit verbreitet dokumentiert, aber es kann durch chemische Synthese hergestellt werden.
- Industrielle Produktionsmethoden sind proprietär, und detaillierte Informationen sind möglicherweise nicht öffentlich zugänglich.
Wissenschaftliche Forschungsanwendungen
- SB-269970 Hydrochlorid hat potenzielle Anwendungen in verschiedenen Bereichen:
Neurowissenschaften: Untersuchung der Funktion des 5-HT7-Rezeptors, insbesondere im Hippocampus und Thalamus.
Psychiatrie: Mögliche therapeutische Anwendungen zur Behandlung von Angstzuständen und Depressionen.
Nootrope Wirkungen: Tierstudien haben auf kognitionsfördernde Eigenschaften hingewiesen.
Wirkmechanismus
- Der Wirkmechanismus von SB-269970 Hydrochlorid beinhaltet eine selektive Antagonisierung oder inverse Agonisierung am 5-HT7-Rezeptor.
- Molekulare Zielstrukturen umfassen den 5-HT7-Rezeptor selbst und beeinflussen nachgeschaltete Signalwege.
Wirkmechanismus
Target of Action
SB 269970 hydrochloride is a research chemical developed by GlaxoSmithKline . It is believed to act as a selective antagonist or possibly an inverse agonist of the serotonin receptor 7 (5-HT7) . This receptor is involved in several areas of the brain’s function, such as the hippocampus and thalamus . Additionally, it has been suggested that SB 269970 hydrochloride also blocks the α2-adrenergic receptor .
Mode of Action
SB 269970 hydrochloride interacts with its primary target, the 5-HT7 receptor, by acting as a selective antagonist or possibly an inverse agonist . This means it binds to the receptor and reduces its activity. The compound also blocks the α2-adrenergic receptor, further contributing to its overall effect .
Biochemical Pathways
The 5-HT7 receptor is thought to be involved in the regulation of dopamine release in the ventral tegmental area . By acting as an antagonist of this receptor, SB 269970 hydrochloride can influence these biochemical pathways and their downstream effects.
Pharmacokinetics
It is known to be potent both in vivo and in vitro .
Result of Action
Chronic or acute administration of SB 269970 hydrochloride induces functional desensitization of the 5-HT7 receptor system, which precedes changes in the receptor density . This mechanism may be responsible for the rapid antidepressant-like effect of the 5-HT7 antagonist in animal models .
Biochemische Analyse
Biochemical Properties
SB 269970 hydrochloride is a potent and selective antagonist of the 5-HT7 receptor . It has pKi values of 8.3 for 5-HT7A, indicating its high affinity for this receptor . It is also known to block α2 adrenoceptors .
Cellular Effects
SB 269970 hydrochloride has been shown to have specific antianxiety-like effects in various animal models . It has also been found to induce functional desensitization of the 5-HT7 receptor system, which precedes changes in the receptor density .
Molecular Mechanism
The molecular mechanism of SB 269970 hydrochloride involves its action as a selective antagonist or possibly an inverse agonist of the 5-HT7 receptor . This means it binds to the 5-HT7 receptor and reduces its activity, thereby influencing serotonin signaling.
Temporal Effects in Laboratory Settings
Chronic or acute administration of SB 269970 hydrochloride induces functional desensitization of the 5-HT7 receptor system . This suggests that the effects of this compound on cellular function may change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of SB 269970 hydrochloride have been shown to vary with different dosages . For instance, it has been found to exert a specific antianxiety-like effect at medium doses of 0.5 or 1 mg/kg .
Transport and Distribution
It is known to be brain-penetrant in vivo , suggesting it can cross the blood-brain barrier and distribute within the brain.
Vorbereitungsmethoden
- Synthetic routes for SB-269970 hydrochloride are not widely documented, but it can be prepared through chemical synthesis.
- Industrial production methods are proprietary, and detailed information may not be publicly available.
Analyse Chemischer Reaktionen
- SB-269970 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind spezifisch für den Syntheseweg und können Schutzgruppen, reduktive Aminierung und Sulfonierung umfassen.
- Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Zwischenprodukte und die Endverbindung.
Vergleich Mit ähnlichen Verbindungen
- SB-269970 Hydrochlorid zeichnet sich durch seine hohe Selektivität für den 5-HT7-Rezeptor aus.
- Ähnliche Verbindungen umfassen SB-258719 (mit einigen strukturellen Ähnlichkeiten) und andere 5-HT-Rezeptor-Liganden .
Eigenschaften
IUPAC Name |
3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S.ClH/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18;/h2,5-6,14-16,21H,3-4,7-13H2,1H3;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCJOYZLWFNDIO-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC[C@H]2CCCN2S(=O)(=O)C3=CC=CC(=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017392 | |
| Record name | (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261901-57-9 | |
| Record name | (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-269970 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKP3XMW7KV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/new.no-structure.jpg)






![Methyl 2-[(1S,3S,5S,7S,8S,9R,11S,12S,13R,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1680753.png)






